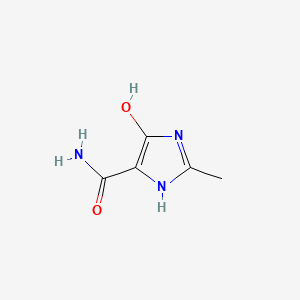
5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The imidazole ring can also participate in coordination with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1H-imidazole-4-carboxamide: Similar structure but lacks the methyl group at the 2-position.
4-Methyl-5-imidazolecarboxaldehyde: Contains a formyl group instead of a carboxamide group.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but contains a carbaldehyde group instead of a carboxamide group.
Uniqueness
The methyl group at the 2-position also contributes to its unique properties compared to other imidazole derivatives .
Biological Activity
5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide (also known as Bredinin) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 69946-37-8 |
| Molecular Formula | C5H6N4O2 |
| Molecular Weight | 154.13 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its role as an AMPK (AMP-activated protein kinase) activator . AMPK is a critical energy sensor in cells that regulates metabolism and cellular energy homeostasis. By activating AMPK, this compound can influence various metabolic pathways, leading to potential therapeutic effects such as:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study by Xia et al. (2022) reported that derivatives of imidazole compounds, including this compound, displayed potent antitumor activity against various cancer cell lines with IC50 values ranging from 0.39 to 4.2 μM depending on the specific derivative tested .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. By modulating inflammatory pathways through AMPK activation, it may reduce the production of pro-inflammatory cytokines.
Research Findings:
In vivo studies indicated that treatment with this compound led to a decrease in inflammation markers in animal models of inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored, showing efficacy against various bacterial strains. This suggests potential applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other imidazole derivatives.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 0.39 - 4.2 |
| Indole-3-acetic acid | Anticancer | ~10 |
| Indole derivatives | Antimicrobial | Varies |
Properties
CAS No. |
69946-37-8 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-3(4(6)9)5(10)8-2/h10H,1H3,(H2,6,9)(H,7,8) |
InChI Key |
ZQKFNJGXXABYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















